1-Boc-3-ethyl-3-formylpiperidine is a piperidine derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and an ethyl and formyl substituent at the 3-position of the piperidine ring. Its chemical formula is , with a molecular weight of 213.27 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals.
These reactions make it a versatile building block in organic synthesis.
The synthesis of 1-Boc-3-ethyl-3-formylpiperidine can be achieved through several methods, including:
These methods highlight the compound's accessibility as a synthetic intermediate.
1-Boc-3-ethyl-3-formylpiperidine has potential applications in:
Its structural features make it a valuable compound in medicinal chemistry.
Interaction studies involving 1-Boc-3-ethyl-3-formylpiperidine may focus on its binding affinity to various biological targets. While specific data on this compound is scarce, related studies indicate that piperidine derivatives can interact with:
Further research is needed to elucidate the specific interactions of this compound.
Several compounds share structural similarities with 1-Boc-3-ethyl-3-formylpiperidine. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
tert-butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | 0.96 | Different position of formyl group |
1-Boc-4-formyl-4-methylpiperidine | 189442-92-0 | 0.96 | Methyl substitution at the 4-position |
tert-butyl 3-acetylpiperidine-1-carboxylate | 858643-92-2 | 0.96 | Acetyl group instead of formyl |
tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4 | 0.94 | Contains an oxoethyl substituent |
These compounds differ mainly in their substituents and positions on the piperidine ring, highlighting the uniqueness of 1-Boc-3-ethyl-3-formylpiperidine in its specific arrangement and functional groups.